(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
Overview
Description
(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : Utilizing trichloroisocyanuric acid for the Hofmann rearrangement, this compound can be synthesized with tolerance to various functional groups, such as vinyl and cyclopropyl (Crane et al., 2011).
Pharmaceutical Applications : It is a crucial pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors. Over a dozen drugs under development exploit the special properties of this highly sterically constrained tailor-made amino acid (Sato et al., 2016).
Enantioselective Synthesis : This compound is synthesized with high optical purity via palladium-catalyzed amide coupling, important for creating specific isomers in macrocyclic azole peptides (Magata et al., 2017).
Peptidomimetic Synthesis : Efficient synthesis of diastereomers of this compound is possible, making it a useful tool for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Chiral Synthesis : The asymmetric synthesis of this compound is of high pharmaceutical importance, and various methods have been developed for its preparation, emphasizing scalability and practicality (Kawashima et al., 2015).
Building Blocks for HCV Inhibitors : This compound and its derivatives are common building blocks in preparations of potent HCV NS3 protease inhibitors, demonstrating its significance in antiviral drug development (Lou et al., 2013).
Molecular Structure Analysis : The molecular structure of related cyclopropane derivatives provides insight into conformational aspects important for drug design (Cetina et al., 2003).
Biocatalytic Synthesis : Esterase from Bacillus subtilis has been used for the asymmetric synthesis of derivatives of this compound, highlighting a potential for industrial-scale production (Kawabata et al., 2021).
Cyclopropane Analogues : Research on analogues of this compound demonstrates its versatility in creating geometrically constrained bicyclic peptidomimetics, significant for drug research (Davies et al., 2003).
Properties
IUPAC Name |
methyl (1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15)/t8-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSKTMKTGVHMAV-PRHODGIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439656 | |
Record name | Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159622-09-0 | |
Record name | Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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